1-(2-Chloro-5-fluorobenzyl)azetidine
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Overview
Description
1-(2-Chloro-5-fluorobenzyl)azetidine is a compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-5-fluorobenzyl)azetidine typically involves the reaction of 2-chloro-5-fluorobenzylamine with an appropriate azetidine precursor under controlled conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the azetidine precursor, followed by nucleophilic substitution with 2-chloro-5-fluorobenzylamine .
Industrial Production Methods
Industrial production of azetidines, including this compound, often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloro-5-fluorobenzyl)azetidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium azide (NaN₃) or sodium cyanide (NaCN) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or nitriles.
Scientific Research Applications
1-(2-Chloro-5-fluorobenzyl)azetidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-Chloro-5-fluorobenzyl)azetidine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context . For example, in medicinal chemistry, the compound may inhibit or activate certain enzymes, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity compared to azetidines.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and different reactivity profiles.
Uniqueness
1-(2-Chloro-5-fluorobenzyl)azetidine is unique due to its specific substitution pattern on the benzyl group, which imparts distinct chemical and biological properties. The presence of both chloro and fluoro substituents can enhance its reactivity and potential bioactivity compared to other azetidine derivatives .
Properties
Molecular Formula |
C10H11ClFN |
---|---|
Molecular Weight |
199.65 g/mol |
IUPAC Name |
1-[(2-chloro-5-fluorophenyl)methyl]azetidine |
InChI |
InChI=1S/C10H11ClFN/c11-10-3-2-9(12)6-8(10)7-13-4-1-5-13/h2-3,6H,1,4-5,7H2 |
InChI Key |
VBFLFTRNOHAIBG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)CC2=C(C=CC(=C2)F)Cl |
Origin of Product |
United States |
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